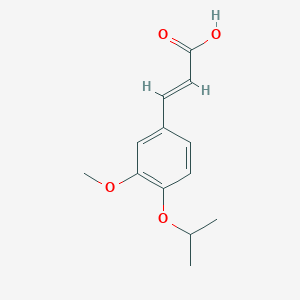
(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid” is a research chemical with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is also known by other names such as (2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid and (E)-3-(4-Isopropoxy-3-methoxy-phenyl)-acrylic acid .
Molecular Structure Analysis
The InChI key for this compound is HCIFIHNJOLFAAX-FNORWQNLSA-N . The InChI string is InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ . The canonical SMILES representation is CC©OC1=C(C=C(C=C1)C=CC(=O)O)OC .Physical and Chemical Properties Analysis
“this compound” is soluble in acetone . The predicted boiling point is 383.5±27.0 ℃ , and the melting point is 152-155 ℃ (in acetone) . The predicted density is 1.144±0.06 g/cm3 .Scientific Research Applications
Anticancer Research
The study of cinnamic acid derivatives, including (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid, has highlighted their potential in anticancer research. These compounds, due to their structural features, have been under investigation for their antitumor efficacy. Research has shown that cinnamic acid derivatives, due to their 3-phenyl acrylic acid functionality, offer versatile reactive sites for substitution, addition, and reactions of the carboxylic acid functionality, making them significant in medicinal research as both traditional and synthetic antitumor agents. Despite their long history in medicinal use, their full potential in cancer treatment has been underutilized, prompting recent decades of research into their antitumor properties (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
In the field of biomedical applications, the polymerization of acrylic acid derivatives, including this compound, has been explored for creating materials with specific surface chemistries suitable for biomedical uses. Plasma polymerization of organic compounds like acrylic acid has been demonstrated as an effective tool for producing thin films with carboxylic acid functional groups. These functional groups are attractive for biomedical applications as they stimulate cell adhesion and proliferation, which are crucial for tissue regeneration and biomolecule immobilization processes. Research has focused on the synthesis of acrylic acid plasma polymers for their application in promoting cell growth, proliferation, and differentiation, indicating the significant role of these compounds in advancing biomedical technologies (Bitar, Cools, De Geyter, & Morent, 2018).
Biotechnological Routes from Biomass
The versatility of this compound extends into biotechnological applications, particularly in the conversion of biomass to valuable chemicals. Lactic acid, an important hydroxycarboxylic acid produced from biomass, serves as a precursor for several chemicals including acrylic acid. This connection underlines the potential of using biotechnological routes to transform biomass-derived lactic acid into acrylic acid and its derivatives. These processes not only offer a "greener" alternative to chemical synthesis but also highlight the importance of acrylic acid derivatives in the sustainable production of chemicals from renewable resources (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFIHNJOLFAAX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)
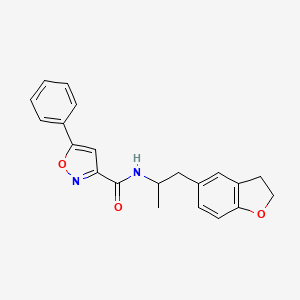
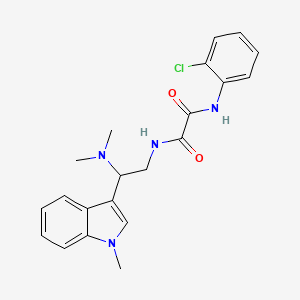
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)
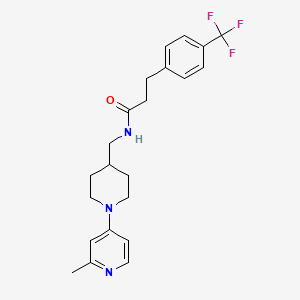
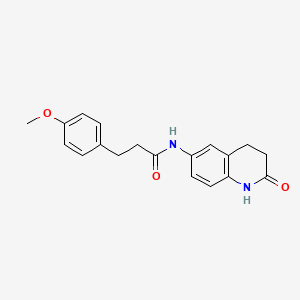
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2636393.png)
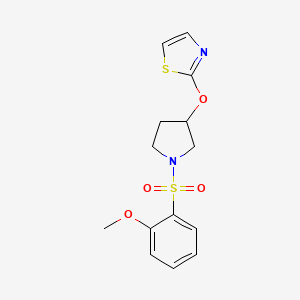
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)
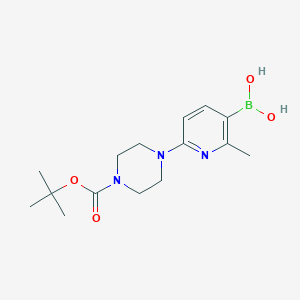
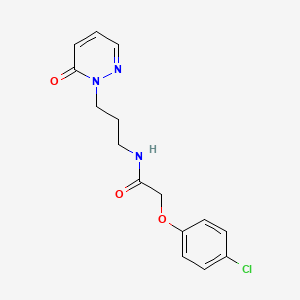
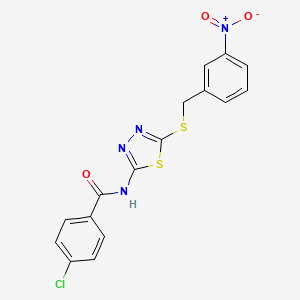

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)
